molecular formula C22H27N3O5 B2902145 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea CAS No. 877641-22-0

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea

Cat. No.: B2902145
CAS No.: 877641-22-0
M. Wt: 413.474
InChI Key: ZIMLAPKVSPWDQO-UHFFFAOYSA-N
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Description

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a benzyl group, a dimethoxyphenyl group, a pyrrolidinone ring, and a hydroxyethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Benzyl Group: This can be done using a benzyl halide in the presence of a base.

    Formation of the Urea Moiety: This step involves the reaction of an isocyanate with an amine or alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea: Similar structure with an ethoxy group instead of dimethoxy.

    1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)thiourea: Similar structure with a thiourea moiety instead of urea.

Uniqueness

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-29-19-9-8-18(13-20(19)30-2)25-15-17(12-21(25)27)23-22(28)24(10-11-26)14-16-6-4-3-5-7-16/h3-9,13,17,26H,10-12,14-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMLAPKVSPWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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